ASP-4058 is a synthetic compound classified as a sphingosine 1-phosphate receptor agonist, specifically targeting receptors S1P1 and S1P5. It belongs to the class of organic compounds known as phenyloxadiazoles, characterized by a polycyclic aromatic structure that includes a benzene ring. The compound is recognized for its potential therapeutic applications in various diseases, particularly those involving vascular and immune responses.
The biological activity of ASP-4058 is primarily linked to its agonistic effects on sphingosine 1-phosphate receptors. It exhibits selectivity for S1P1 and S1P5 over other receptor subtypes, which contributes to its unique pharmacological profile. This selectivity allows for targeted therapeutic effects with potentially reduced side effects compared to non-selective S1P receptor modulators. The compound has demonstrated efficacy in preclinical models, particularly in diseases characterized by excessive angiogenesis and inflammation .
The synthesis of ASP-4058 typically involves multi-step organic reactions that incorporate key building blocks to form the phenyloxadiazole structure. Specific methods may include:
The precise synthetic pathway can vary depending on the desired properties and yield of the final compound .
ASP-4058 has potential applications in various therapeutic areas, including:
Interaction studies have indicated that ASP-4058 selectively interacts with S1P receptors, leading to specific cellular responses. These studies focus on:
Several compounds share structural or functional similarities with ASP-4058. Here are some notable examples:
| Compound Name | Class | Target Receptors | Unique Features |
|---|---|---|---|
| Fingolimod | Sphingosine 1-phosphate analog | S1P1 | First oral therapy for multiple sclerosis |
| Ozanimod | Sphingosine 1-phosphate analog | S1P1 and S1P5 | Approved for ulcerative colitis |
| Siponimod | Sphingosine 1-phosphate analog | S1P1 | Used for secondary progressive multiple sclerosis |
ASP-4058 is unique due to its selective action on both S1P1 and S1P5 receptors, which may provide advantages in terms of therapeutic efficacy and safety profiles compared to these other compounds .
The retrosynthetic analysis of ASP-4058 requires a systematic deconstruction of the target molecule to identify key synthetic intermediates and feasible synthetic routes. The compound features two primary heterocyclic systems: a benzimidazole ring and a 1,2,4-oxadiazole ring, connected through a phenyl linker containing trifluoromethyl substituents.
The retrosynthetic approach begins by identifying the central structural elements: the benzimidazole-6-yl moiety, the 1,2,4-oxadiazole ring, and the trifluoromethyl-substituted phenyl group bearing the chiral trifluoroethoxy side chain [4] [5]. The molecular formula C19H12F6N4O2 with a molecular weight of 442.31 indicates a highly functionalized small molecule requiring careful synthetic planning [4].
The primary retrosynthetic disconnection involves the formation of the oxadiazole ring, which can be traced back to the cyclization of appropriately substituted precursors. Literature precedent suggests that 1,2,4-oxadiazoles are commonly synthesized through the cyclodehydration of O-acylamidoximes [6] [7]. This approach allows for the strategic disconnection of the oxadiazole ring to reveal amidoxime and carboxylic acid derivatives as key synthetic precursors.
The benzimidazole core can be retrosynthetically analyzed through the classical Phillips-Ladenburg condensation, involving the reaction of o-phenylenediamine derivatives with carboxylic acids or their equivalents [8] [9]. This disconnection reveals the need for appropriately substituted benzene derivatives containing nitrogen-containing functionalities at ortho positions.
The retrosynthetic analysis reveals several critical transformations: (1) oxadiazole formation via cyclodehydration, (2) benzimidazole construction through condensation reactions, and (3) trifluoromethyl group introduction through appropriate functionalization strategies. The presence of the chiral trifluoroethoxy substituent requires stereoselective synthesis or chiral resolution techniques to achieve the desired (2S)-configuration [4].
The strategic analysis indicates that the synthesis likely proceeds through the formation of the benzimidazole core first, followed by oxadiazole ring construction and final coupling with the trifluoromethyl-substituted aromatic component. This approach minimizes the number of protecting groups required and allows for efficient convergent synthesis strategies.
The synthesis of ASP-4058 involves several key intermediates and well-established reaction mechanisms for heterocycle formation. Understanding these intermediates and their formation pathways is essential for process optimization and scale-up considerations.
The benzimidazole core is typically constructed through the condensation of o-phenylenediamine with carboxylic acid derivatives [8]. The mechanism involves nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration. For ASP-4058, this likely involves 4-aminobenzene-1,2-diamine reacting with an appropriate carboxylic acid to form the 6-substituted benzimidazole intermediate [10] [11].
The reaction mechanism proceeds through initial amide formation, followed by intramolecular cyclization. Temperature control is critical, as elevated temperatures (150-250°C) are typically required for efficient cyclization [8] [9]. The use of acidic conditions or dehydrating agents such as polyphosphoric acid can facilitate ring closure and improve yields.
The 1,2,4-oxadiazole ring formation represents a key synthetic transformation in ASP-4058 synthesis. Literature precedent indicates that these heterocycles are commonly prepared through the cyclodehydration of O-acylamidoximes [6] [7]. The mechanism involves the formation of an amidoxime intermediate, followed by acylation and subsequent cyclization.
For ASP-4058, the oxadiazole formation likely involves the reaction between a benzimidazole-containing amidoxime and a trifluoromethyl-substituted benzoyl derivative. The cyclization can be promoted by various dehydrating agents, including phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide [6] [12]. Temperature optimization is crucial, with reactions typically conducted at 50-150°C depending on the specific reagents and conditions employed.
The introduction of trifluoromethyl groups requires specialized synthetic approaches due to the unique properties of fluorinated compounds. The synthesis likely involves the use of trifluoromethyl-containing building blocks rather than late-stage fluorination. The chiral trifluoroethoxy substituent can be introduced through nucleophilic substitution reactions using the appropriate chiral alcohol [13] [14].
Key reaction parameters affecting intermediate formation include temperature control, solvent selection, and catalyst optimization. For benzimidazole formation, temperatures of 150-200°C are typically required, while oxadiazole cyclization can proceed at lower temperatures (50-100°C) with appropriate dehydrating agents [6] [8]. Solvent choice significantly impacts reaction efficiency, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide proving effective for many heterocycle-forming reactions [7] [15].
Effective purification strategies and yield optimization are critical for the economical production of ASP-4058. The complex structure containing multiple heterocycles and fluorinated substituents requires sophisticated purification approaches to achieve pharmaceutical-grade purity.
High-performance liquid chromatography represents the primary purification method for ASP-4058 and related intermediates [16] [17]. Reversed-phase chromatography using C18 stationary phases is particularly effective for separating the target compound from synthetic impurities. The presence of multiple aromatic rings and polar functional groups provides excellent retention characteristics on reversed-phase systems.
Column chromatography using silica gel as the stationary phase offers an alternative approach for intermediate purification. Gradient elution systems employing mixtures of hexane, ethyl acetate, and polar modifiers can effectively separate synthetic intermediates based on polarity differences [15] [18]. The optimization of mobile phase composition is critical for achieving baseline resolution of target compounds from impurities.
Crystallization represents a cost-effective purification method that can achieve high levels of purity while enabling large-scale processing [19]. For ASP-4058, the selection of appropriate crystallization solvents is crucial due to the presence of multiple hydrogen bond donors and acceptors. Polar protic solvents such as ethanol and methanol, as well as aprotic solvents like acetonitrile, may serve as effective crystallization media.
The optimization of crystallization conditions involves systematic evaluation of solvent systems, temperature profiles, and nucleation control strategies. Slow cooling and controlled supersaturation can improve crystal quality and yield. The presence of trifluoromethyl groups may influence crystal packing and solubility characteristics, requiring careful optimization of crystallization parameters [19].
Yield optimization for ASP-4058 synthesis involves multiple strategic approaches. Reaction condition optimization, including temperature, pressure, and catalyst loading, can significantly improve conversion rates and minimize side product formation [20] [21]. The use of microwave-assisted synthesis has shown promise for heterocycle formation reactions, reducing reaction times and improving yields [15] [22].
| Optimization Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 50-150°C | 15-30% improvement [20] |
| Catalyst Loading | 0.1-5 mol% | 10-25% improvement [21] |
| Reaction Time | 1-24 hours | 5-20% improvement [15] |
| Solvent Optimization | Various systems | 10-40% improvement [7] |
Catalyst optimization represents another critical aspect of yield improvement. The use of transition metal catalysts for cross-coupling reactions and heterocycle formation can dramatically improve reaction efficiency [21] [23]. For oxadiazole synthesis, the selection of appropriate dehydrating agents and optimization of their loading can enhance cyclization efficiency and reduce unwanted side reactions.
Real-time process monitoring using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enables optimization of reaction conditions and early detection of process deviations [24]. In-process control strategies can prevent over-reaction and minimize impurity formation, leading to improved overall yields and reduced purification requirements.
The transition from laboratory-scale synthesis to industrial production of ASP-4058 presents numerous scalability challenges that must be addressed through systematic process development and engineering solutions.
Industrial-scale synthesis faces significant challenges related to heat transfer and mixing efficiency [25] [26]. The synthesis of ASP-4058 involves several exothermic reactions, particularly during heterocycle formation steps. At large scale, inadequate heat removal can lead to temperature excursions, reduced selectivity, and safety concerns. The design of appropriate reactor systems with enhanced heat transfer capabilities is essential for maintaining consistent reaction conditions.
Mixing limitations become particularly pronounced when scaling up reactions involving heterogeneous systems or multiple phases. The formation of oxadiazole rings often requires efficient mass transfer between reactants, which can be compromised at industrial scale without proper agitation systems. Computational fluid dynamics modeling can assist in optimizing reactor design and agitation strategies to maintain effective mixing across different scales [25].
Industrial production requires reliable supply chains for specialized raw materials, particularly fluorinated building blocks and heterocyclic intermediates [25] [27]. The availability and cost of trifluoromethyl-containing reagents can significantly impact production economics. Establishing multiple supplier relationships and implementing rigorous quality control protocols for incoming materials is essential for maintaining consistent product quality.
The storage and handling of fluorinated compounds require specialized infrastructure due to their unique chemical properties. Temperature-controlled storage, appropriate containment systems, and specialized analytical equipment for quality assessment are necessary investments for industrial production [28].
Scale-up of ASP-4058 production must comply with increasingly stringent environmental regulations regarding solvent use, waste generation, and emissions control [25] [29]. The synthesis involves multiple organic solvents and potentially hazardous reagents that require appropriate waste treatment and disposal protocols. Implementation of green chemistry principles, including solvent recycling and waste minimization strategies, is essential for sustainable industrial production.
| Scalability Challenge | Typical Impact | Mitigation Strategy |
|---|---|---|
| Heat Transfer | 10-30% yield loss [25] | Enhanced reactor design [26] |
| Mixing Efficiency | 5-20% yield reduction [25] | Optimized agitation systems [26] |
| Raw Material Cost | 20-50% cost increase [27] | Supply chain diversification [25] |
| Environmental Compliance | 15-25% additional costs [29] | Green chemistry implementation [29] |
Industrial production requires comprehensive process validation to demonstrate consistent manufacturing capability and regulatory compliance [25] [27]. For ASP-4058, this involves establishing critical process parameters, acceptable ranges for operating conditions, and robust analytical methods for monitoring product quality. Statistical process control and design of experiments methodologies can identify critical factors affecting product quality and establish appropriate control strategies.
The validation of analytical methods for identity, purity, and impurity profiling requires significant resources and expertise. Method transfer from development laboratories to production facilities must ensure equivalent analytical performance and regulatory acceptability [27]. Ongoing process monitoring and periodic revalidation ensure continued compliance with quality standards throughout the product lifecycle.
Successful scale-up requires effective technology transfer from development to manufacturing organizations. This involves comprehensive documentation of synthetic procedures, analytical methods, and process controls. Training of production personnel and establishment of appropriate technical support systems ensure consistent execution of manufacturing processes [26] [30].
Process robustness studies evaluate the impact of normal operating variations on product quality and yield. For ASP-4058 synthesis, this includes assessment of temperature fluctuations, raw material variability, and equipment performance variations. Understanding these relationships enables the establishment of appropriate control strategies and preventive maintenance programs to minimize production disruptions [24] [27].